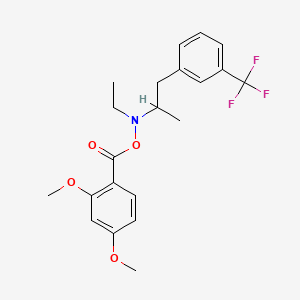
N-((2,4-Dimethoxybenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,4-Dimethoxybenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dimethoxybenzoyl group, and an ethyl-alpha-methylbenzeneethanamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,4-Dimethoxybenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include benzoic acid derivatives, trifluoromethylating agents, and various coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-((2,4-Dimethoxybenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-((2,4-Dimethoxybenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of N-((2,4-Dimethoxybenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Nα-(2,4-Dimethoxybenzoyl)-4-fluoro-N-[3-(trifluoromethyl)benzyl]phenylalaninamide
- N-(2,4-dimethoxybenzyl)-4-fluoro-N-(propylsulfonyl)-3-(trifluoromethyl)benzamide
Uniqueness
N-((2,4-Dimethoxybenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the dimethoxybenzoyl group contributes to its reactivity and potential biological activity.
Propiedades
Número CAS |
94593-37-0 |
|---|---|
Fórmula molecular |
C21H24F3NO4 |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2,4-dimethoxybenzoate |
InChI |
InChI=1S/C21H24F3NO4/c1-5-25(14(2)11-15-7-6-8-16(12-15)21(22,23)24)29-20(26)18-10-9-17(27-3)13-19(18)28-4/h6-10,12-14H,5,11H2,1-4H3 |
Clave InChI |
YAIUMTSMTSHMQV-UHFFFAOYSA-N |
SMILES canónico |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


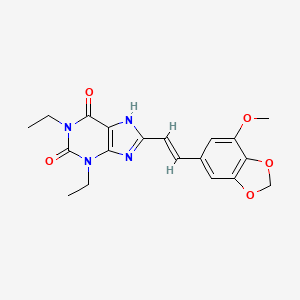
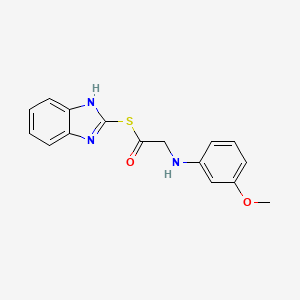
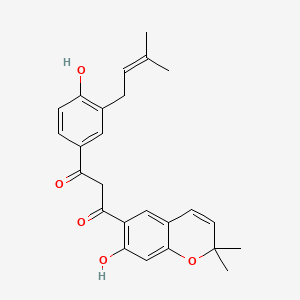
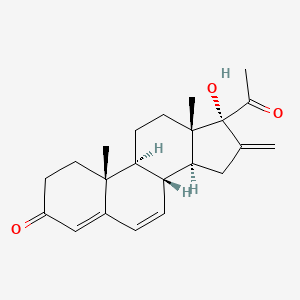
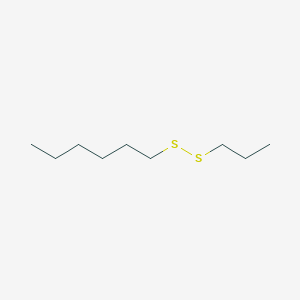
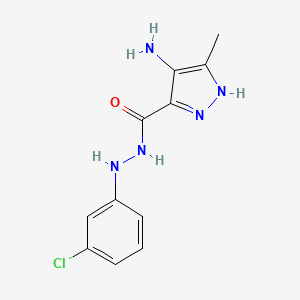
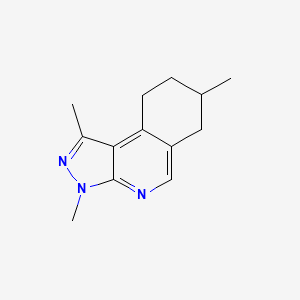
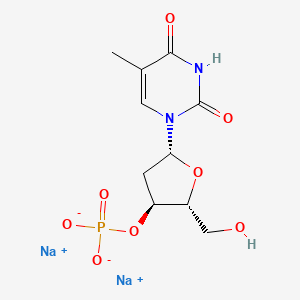
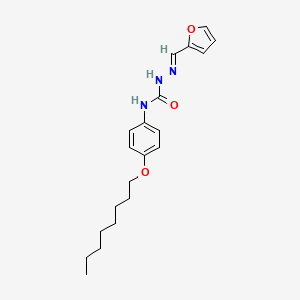
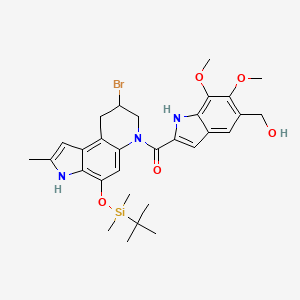
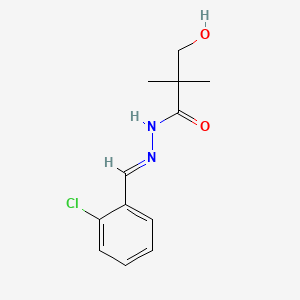
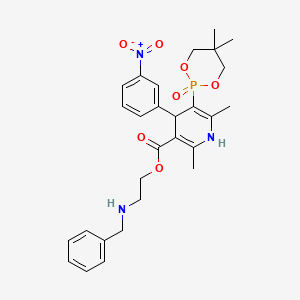
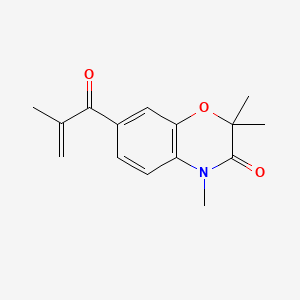
![13-ethylsulfanyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12741468.png)
